5-Ethynylisophthalaldehyde
Description
Contextualization within Contemporary Organic Synthesis and Materials Chemistry
In the realm of modern organic synthesis, the focus is often on creating complex molecules with high efficiency and precision. msu.edu The principles of organic synthesis involve the construction of a molecule's carbon skeleton, the transformation of functional groups, and the control of stereochemistry. msu.edu 5-Ethynylisophthalaldehyde serves as a valuable building block in this context due to its reactive aldehyde and ethynyl (B1212043) groups, which can participate in a variety of chemical reactions.
Materials chemistry is a field dedicated to designing and creating new materials with specific, desirable properties for a wide range of applications, including energy storage, electronics, and catalysis. stanford.eduesrf.fr The development of functional materials is crucial for technological advancement. stanford.edu The structure of this compound allows for its incorporation into polymers and other materials, imparting unique characteristics.
Significance of this compound as a Multifunctional Building Block
The significance of this compound lies in its multifunctional nature. A "building block" in chemistry is a molecule that can be used to construct larger, more complex structures. feelotoy.comaliexpress.comfirstcry.sacchyper.com The term "multifunctional" indicates that the molecule has multiple reactive sites. In the case of this compound, these are the two aldehyde groups and the ethynyl group.
These functional groups allow for a variety of chemical transformations. For instance, the aldehyde groups can react with amines to form imines, a reaction that is fundamental in the synthesis of certain organic cages and polymers. acs.orgresearchgate.net The ethynyl group can participate in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for linking different molecular components. researchgate.net This versatility makes this compound a key component in the synthesis of complex architectures like porous organic cages and mechanically interlocked molecules. researchgate.net
Overview of Key Research Areas Pertaining to this compound
Research involving this compound is diverse, spanning several key areas:
Synthesis of Porous Organic Cages: this compound is used in the synthesis of porous organic cages (POCs), which are discrete molecular systems with internal cavities. researchgate.net These cages have potential applications in gas storage and separation. By using a mixture of this compound and isophthalaldehyde (B49619) in a reaction with a triamine, researchers can create cages with a controlled number of alkyne functionalities. researchgate.net These functionalities can then be used for post-synthetic modification, allowing for the fine-tuning of the cage's properties. researchgate.net
Development of Stimuli-Responsive Materials: The compound is also utilized in the creation of materials that respond to external stimuli, such as changes in pH. core.ac.uk For example, it has been incorporated into polymersomes, which are microscopic vesicles that can encapsulate other substances. core.ac.uk
Proton-Conducting Materials: There is research into using this compound to create nanotube structures that can conduct protons. acs.org This is achieved through a strategy involving the formation of macrocycles that then self-assemble into nanotubes. acs.org Such materials could have applications in fuel cells and other electrochemical devices.
Research Trajectories and Future Prospects for this compound-Based Systems
The future of research on this compound and its derivatives looks promising, with several potential trajectories:
Advanced Functional Materials: Continued research is expected to lead to the development of even more sophisticated materials with tailored properties. This includes the creation of new porous materials for specific applications, such as targeted drug delivery or catalysis. The ability to modify the properties of organic cages by incorporating interlocked components opens up new possibilities for creating materials with tunable solubility, thermal properties, and gas uptake capabilities. researchgate.net
Optoelectronic and Semiconductor Applications: Given the π-conjugated system present in molecules derived from this compound, there is potential for their use in optoelectronic devices and as semiconductor materials. rsc.orgrsc.org Future work may focus on exploring and optimizing the optical and electronic properties of these materials. rsc.org
Sustainable Chemistry: As the demand for environmentally friendly chemical processes grows, future research may focus on developing more sustainable methods for synthesizing and utilizing this compound. This could involve using greener solvents, developing more efficient catalytic systems, or designing materials that are recyclable or biodegradable. stanford.edu
Structure
3D Structure
Properties
IUPAC Name |
5-ethynylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDVHVYWADRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethynylisophthalaldehyde and Its Precursors
Established Synthetic Routes to 5-Ethynylisophthalaldehyde
The most common strategies for preparing this compound involve the modification of a pre-existing isophthalaldehyde (B49619) core. These methods are well-documented and provide a foundation for more advanced synthetic protocols.
A primary and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org In this context, a halogenated isophthalaldehyde, such as 5-bromo- or 5-iodoisophthalaldehyde (B1445538), serves as the aryl halide partner. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, and requires a copper(I) salt, most commonly copper(I) iodide, as a co-catalyst. wikipedia.orgnrochemistry.com
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.com The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne and the copper(I) salt in the presence of an amine base. wikipedia.org
A variety of amine bases, such as triethylamine (B128534) or diisopropylamine, are used to neutralize the hydrogen halide formed during the reaction and can also serve as the solvent. nrochemistry.com The reactivity of the halogenated isophthalaldehyde is dependent on the halogen, with the order of reactivity being I > OTf > Br > Cl. nrochemistry.com Consequently, 5-iodoisophthalaldehyde is more reactive and often gives better results than 5-bromoisophthalaldehyde (B57381) under similar conditions. The reaction is known for its tolerance of a wide range of functional groups and can often be carried out at room temperature. nrochemistry.com
Table 1: Typical Reaction Conditions for Sonogashira Coupling Use the sliders and dropdowns to see how different parameters affect the reaction.
| Parameter | Value | Description |
| Aryl Halide | 5-Iodoisophthalaldehyde | The aromatic starting material. Iodides are generally more reactive than bromides. nrochemistry.com |
| Alkyne | Acetylene (B1199291) Gas | The source of the ethynyl (B1212043) group. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | The primary catalyst for the cross-coupling reaction. nrochemistry.com |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive acetylide. nrochemistry.com |
| Base/Solvent | Diisopropylamine/THF | Neutralizes acid byproduct and can act as the solvent. nrochemistry.com |
| Temperature (°C) | 25 | The reaction can often proceed efficiently at room temperature. nrochemistry.com |
An alternative and often more convenient approach involves a two-step sequence starting with a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group that allows for easier handling of the volatile acetylene unit and prevents undesired side reactions. harvard.edu
The first step is a Sonogashira coupling between a halogenated isophthalaldehyde and TMSA. harvard.edu The reaction conditions are similar to those described previously, employing a palladium/copper catalytic system. This yields 5-((trimethylsilyl)ethynyl)isophthalaldehyde. The TMS group is robust enough to withstand the coupling conditions but can be removed selectively in a subsequent step. total-synthesis.com
The second step is the deprotection of the silyl (B83357) group to reveal the terminal alkyne, thus forming this compound. harvard.edu This cleavage can be accomplished under very mild conditions. A common method involves hydrolysis with a weak base, such as potassium carbonate or sodium hydroxide, in a solvent like methanol. harvard.edu Alternatively, fluoride (B91410) ion sources are highly effective for cleaving silicon-oxygen and silicon-carbon bonds due to the high strength of the resulting silicon-fluoride bond. thieme-connect.de Reagents like tetra-n-butylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF) are frequently used for this purpose. total-synthesis.comgelest.com Acidic conditions can also be employed, but basic or fluoride-mediated deprotection is generally preferred for this specific transformation. researchgate.netpsu.edu
Table 2: Common Methods for TMS Deprotection Select a deprotection method to view typical reagents and conditions.
| Deprotection Method | Reagent(s) | Solvent | Typical Conditions |
| Base-Mediated Hydrolysis | K₂CO₃ or NaOH | Methanol | Room temperature, short reaction time. harvard.edu |
| Fluoride-Mediated Cleavage | TBAF | THF | Room temperature, highly efficient. gelest.com |
| Acid-Catalyzed Cleavage | HF-Pyridine | THF/Pyridine | Used when other methods are unsuitable. thieme-connect.de |
| Resin-Based Cleavage | Dowex 50WX4-200 | Methanol | Allows for easy separation of the product. researchgate.net |
Novel and Optimized Synthesis Protocols for this compound
While the established routes are reliable, ongoing research focuses on improving the synthesis of this compound by developing more efficient, cost-effective, and environmentally friendly protocols.
Advances in catalysis have led to significant improvements in the Sonogashira reaction. One major development is the advent of copper-free Sonogashira couplings. organic-chemistry.org While copper(I) is an effective co-catalyst, it can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glasner diynes) and requires strictly anaerobic conditions to prevent catalyst deactivation. Copper-free systems mitigate these issues, often leading to cleaner reactions and simpler purification.
Furthermore, the nature of the ligands on the palladium catalyst has been a major area of investigation. The development of N-heterocyclic carbene (NHC) palladium complexes has provided highly active and stable catalysts that can facilitate the coupling of less reactive aryl chlorides, which are often cheaper and more readily available than the corresponding bromides and iodides. wikipedia.org Some advanced catalytic systems also allow the reaction to be performed in more benign solvents, including water, which enhances the green credentials of the synthesis. wikipedia.orgorganic-chemistry.org
Efficiency in chemical synthesis is measured by factors such as reaction yield, purity of the product, reaction time, and cost of reagents. For the production of this compound, enhancements have been achieved by optimizing reaction parameters. This includes fine-tuning the choice of base, solvent, and temperature for the specific substrate and catalyst system. nrochemistry.com For instance, while some reactions work well at room temperature, others may require mild heating to proceed at a reasonable rate, especially with less reactive aryl halides. nrochemistry.com
Scalability Considerations in this compound Synthesis
The transition of a synthetic route from a laboratory scale to industrial production introduces several challenges. For the synthesis of this compound, scalability is heavily influenced by the cost and availability of starting materials, catalyst efficiency, and the robustness of the reaction conditions.
The Sonogashira reaction is generally considered scalable. However, for large-scale production, using 5-bromoisophthalaldehyde is often more economically viable than the iodo-analogue, despite its lower reactivity. This necessitates the use of more active and robust catalyst systems, such as the modern palladium-NHC complexes, which can efficiently couple aryl bromides. wikipedia.org
Copper-free protocols are particularly attractive for large-scale synthesis as they simplify the process by removing the need for strictly oxygen-free conditions and reduce the formation of byproducts, which in turn simplifies downstream purification. organic-chemistry.org Syntheses that can be performed in water or other environmentally friendly solvents are also highly desirable from a scalability and sustainability perspective. wikipedia.orgorganic-chemistry.org The potential for catalyst recycling, though challenging for homogeneous catalysts like those used in the Sonogashira reaction, remains an active area of research to further improve the economic and environmental profile of the synthesis on a large scale.
Reactivity and Mechanistic Studies of 5 Ethynylisophthalaldehyde
Mechanistic Investigations of Aldehyde Functionality Reactions in 5-Ethynylisophthalaldehyde
The two aldehyde groups attached to the aromatic ring at the 1 and 3 positions are primary sites for a range of chemical reactions, most notably condensation reactions and nucleophilic additions.
Condensation Reactions Involving the Aldehyde Groups of this compound
Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orglabxchange.org In the context of this compound, the aldehyde groups can react with various nucleophiles, such as amines and compounds with active methylene (B1212753) groups, to form new carbon-nitrogen or carbon-carbon bonds.
For instance, the reaction with primary amines or their derivatives can lead to the formation of Schiff bases (imines). This typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The presence of two aldehyde groups allows for the potential formation of bis-Schiff bases, which can act as ligands for metal complexes or as precursors for more complex macrocyclic structures. The reaction conditions, such as pH and the nature of the solvent, can significantly influence the reaction rate and equilibrium. labxchange.org
Another important type of condensation is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound. vanderbilt.edu While this compound itself cannot form an enolate, it can react with other enolizable ketones or aldehydes. These reactions are typically base-catalyzed and lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds. vanderbilt.edu
Table 1: Examples of Condensation Reactions with Aldehydes
| Reactant | Product Type | Small Molecule Eliminated |
| Amine | Imine (Schiff Base) | Water labxchange.org |
| Alcohol | Acetal | Water khanacademy.org |
| Enolate | β-hydroxy carbonyl | (initially none) |
Nucleophilic Additions to the Aldehyde Moieties of this compound
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org The carbonyl carbon in an aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This attack leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. libretexts.orglibretexts.org
A variety of nucleophiles can add to the aldehyde groups of this compound. For example, Grignard reagents and organolithium compounds act as carbon nucleophiles, forming new carbon-carbon bonds and leading to secondary alcohols after workup. labster.com Hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, deliver a hydride ion to the carbonyl carbon, reducing the aldehydes to primary alcohols.
The reactivity of the aldehyde groups can be influenced by the electronic nature of the ethynyl (B1212043) substituent. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. libretexts.orgmasterorganicchemistry.com
Table 2: Common Nucleophilic Addition Reactions of Aldehydes
| Nucleophile | Intermediate | Final Product (after protonation) |
| Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol labster.com |
| Hydride (H⁻) | Alkoxide | Primary Alcohol |
| Cyanide (CN⁻) | Cyanohydrin alkoxide | Cyanohydrin masterorganicchemistry.com |
| Water | Hydrate (gem-diol) | Hydrate khanacademy.org |
Mechanistic Investigations of Ethynyl Functionality Reactions in this compound
The ethynyl group provides another reactive site within the this compound molecule, enabling participation in reactions like "click" chemistry and palladium-catalyzed cross-coupling reactions.
Click Chemistry Reactivity of the Ethynyl Group in this compound
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgatdbio.com The terminal alkyne of this compound is an ideal substrate for this reaction.
The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form the triazole ring. This reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it suitable for a wide range of applications, including bioconjugation and materials science. interchim.frnd.edu The presence of the two aldehyde groups on the this compound scaffold allows for the synthesis of bifunctional molecules where the triazole linkage can be combined with further modifications at the aldehyde positions.
Palladium-Catalyzed Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov The terminal alkyne of this compound can participate in several of these transformations, most notably the Sonogashira coupling.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The generally accepted mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and finally, reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca This reaction allows for the extension of the conjugated system of this compound by introducing various aryl or vinyl groups at the ethynyl position.
Other palladium-catalyzed reactions, such as the Heck reaction, could also be envisioned, although they would require modification of the ethynyl group. sigmaaldrich.com
Table 3: Key Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Key Catalysts |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium complex, Copper(I) salt sigmaaldrich.com |
| Suzuki Coupling | Organoboron compound + Aryl/Vinyl Halide | Palladium complex, Base sigmaaldrich.com |
| Heck Coupling | Alkene + Aryl/Vinyl Halide | Palladium complex, Base sigmaaldrich.com |
Chemo- and Regioselectivity in Complex Reactions of this compound
Given the presence of three reactive sites, the chemo- and regioselectivity of reactions involving this compound are of significant interest. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. durgapurgovtcollege.ac.inslideshare.net
In reactions where multiple functional groups could potentially react, the outcome is determined by the relative reactivity of the sites and the reaction conditions. For example, in a reaction with a reagent that can react with both aldehydes and alkynes, the conditions can often be tuned to favor one reaction over the other. The reduction of this compound with a mild reducing agent like sodium borohydride would likely selectively reduce the aldehyde groups to alcohols, leaving the alkyne untouched. Conversely, certain hydrogenation catalysts might preferentially reduce the alkyne.
Regioselectivity becomes important when the two aldehyde groups exhibit different reactivity, which is not the case in the parent molecule due to symmetry. However, if one aldehyde group reacts first, its transformation could electronically or sterically influence the reactivity of the second aldehyde group in subsequent reactions.
In complex, multi-step syntheses, the order of reactions is critical. For instance, one might choose to first perform a Sonogashira coupling on the alkyne, followed by condensation reactions on the aldehyde groups. The choice of protecting groups can also be employed to temporarily block one or more functional groups, allowing for selective transformation at a desired site. slideshare.net The careful control of chemo- and regioselectivity is paramount for the successful synthesis of complex target molecules derived from this compound. nih.gov
Kinetic and Thermodynamic Studies of this compound Reaction Pathways
General principles of chemical kinetics and thermodynamics govern the reactions of this compound, as they do for all chemical transformations. The reactivity of its functional groups—the two aldehydes and the terminal alkyne—is expected to be influenced by factors such as temperature, pressure, solvent, and the presence of catalysts. For instance, reactions can be under either kinetic or thermodynamic control. Under kinetic control, the product that forms the fastest will predominate, as this pathway has the lowest activation energy. Conversely, under thermodynamic control, the most stable product will be the major outcome, as the reaction reaches equilibrium.
However, without specific experimental data, any discussion of the kinetic and thermodynamic parameters for reactions of this compound remains speculative. There are no published studies that provide the necessary data, such as rate constants, activation energies (Ea), or changes in enthalpy (ΔH) and Gibbs free energy (ΔG), for its specific reaction pathways. Consequently, the creation of data tables detailing these parameters is not possible at this time.
Applications of 5 Ethynylisophthalaldehyde in Advanced Materials Science
Design and Synthesis of Covalent Organic Frameworks (COFs) from 5-Ethynylisophthalaldehyde
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The geometry and connectivity of these building blocks dictate the topology and properties of the resulting framework.
The design of COFs derived from this compound is governed by the principles of reticular chemistry, where the geometry of the molecular building blocks determines the structure of the resulting extended framework. The C2v symmetry of this compound, with its two aldehyde groups positioned at a 120-degree angle, makes it a suitable trigonal "node" or "linker" for the construction of 2D layered structures.
| Design Parameter | Influence on COF Structure |
| Monomer Geometry | The 120° angle between the aldehyde groups in this compound directs the formation of hexagonal topologies. |
| Linker Length | The length of the co-monomer (e.g., diamine) determines the pore size of the resulting COF. |
| Linker Rigidity | Rigid linkers generally lead to more crystalline and permanently porous frameworks. |
Control over the topology and dimensionality of COFs synthesized from this compound is achieved by carefully selecting the connectivity and geometry of the co-monomers.
2D COFs: The reaction of this compound with linear ditopic linkers, such as p-phenylenediamine, under solvothermal conditions typically yields 2D layered structures. These layers stack upon one another through van der Waals interactions to form a crystalline solid with one-dimensional porous channels. The resulting topology is often of the hcb (hexagonal) or kgm (kagome) type, depending on the reaction conditions and the nature of the linker.
3D COFs: To achieve a three-dimensional framework, this compound would need to be reacted with a non-planar, multitopic linker, such as a tetrahedral tetra-amine. In this scenario, the trigonal geometry of the aldehyde would connect with the tetrahedral nodes of the amine, potentially leading to complex 3D topologies like pts or dia . The inherent challenge in forming crystalline 3D COFs lies in the increased structural complexity and the potential for interpenetration, where multiple independent frameworks grow through one another.
The ethynyl (B1212043) group in this compound provides a versatile handle for post-synthetic modification of the COF's pore walls. This allows for the tailoring of the material's properties for specific applications without altering the underlying framework.
One of the most common and efficient methods for functionalizing alkyne-containing materials is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click" reaction. This reaction allows for the covalent attachment of a wide variety of azide-containing molecules to the ethynyl groups within the COF pores.
Potential Functional Groups and Their Applications:
| Functional Group Attached via CuAAC | Potential Application |
| Azido-poly(ethylene glycol) (N3-PEG) | Enhanced hydrophilicity and biocompatibility. |
| Azido-sugars | Chiral recognition and separation. |
| Azido-functionalized metal ligands | Heterogeneous catalysis. |
| Fluorescent azides | Chemical sensing and imaging. |
This post-synthetic functionalization can be used to introduce catalytic sites, enhance gas sorption selectivity, or impart specific chemical recognition capabilities to the COF.
Fabrication of Porous Organic Cages (POCs) Using this compound
Porous Organic Cages are discrete, soluble molecules with an intrinsic cavity. Unlike extended COFs, their solubility allows for solution-phase processing and the formation of molecularly-defined porous liquids and glasses.
The synthesis of POCs from this compound typically relies on dynamic covalent chemistry, most commonly the formation of imine bonds through condensation with multiamines. rsc.org The reversibility of the imine linkage allows for "error-correction" during the self-assembly process, leading to the thermodynamically most stable cage structure in high yield.
A common strategy involves the reaction of a C2-symmetric dialdehyde with a C3-symmetric triamine. In the case of this compound, it would be reacted with a triamine to form a cage. The stoichiometry of the reactants determines the final cage architecture. For example, the reaction of three molecules of a dialdehyde with two molecules of a triamine can lead to a [3+2] cage. The ethynyl groups would be directed towards the exterior of the cage, available for further functionalization.
Varying the Amine Linker: The most straightforward method to control the cavity size is to vary the length and rigidity of the triamine co-monomer. A longer, more extended triamine will result in a larger cage with a greater internal volume. For example, using tris(4-aminophenyl)amine would produce a larger cage than using a smaller aliphatic triamine.
Post-Synthetic Modification: While the primary cavity size is determined by the initial building blocks, the effective pore aperture and the chemical environment within the cavity can be tuned through post-synthetic modification of the ethynyl groups. For instance, attaching bulky groups to the ethynyl moieties can partially block the windows of the cage, altering its guest binding and transport properties.
Post-Synthetic Modification of this compound-Derived Cages
Post-synthetic modification (PSM) is a powerful strategy for augmenting the functionality and properties of porous organic cages (POCs) derived from this compound. rsc.orgrsc.org This approach allows for the introduction of new chemical moieties and the alteration of the cage's surface and pore environment, which can be challenging to achieve through direct, bottom-up synthesis. nih.govnih.gov The ethynyl group of the this compound building block serves as a versatile handle for a variety of chemical transformations.
One common PSM strategy involves the transformation of the cage's structural bonds. For instance, imine-linked cages, which are common due to the dialdehyde nature of the precursor, can be converted to more chemically robust amine-linked cages. rsc.org This transformation not only enhances stability but can also introduce flexibility to the cage structure. rsc.org The resulting amine groups can then be further modified. For example, reaction with small carbonyl compounds like formaldehyde can "tie" the flexible amine cages, restoring shape-persistence and improving chemical robustness under both acidic and basic conditions. researchgate.net
The alkyne functionalities protruding from the cage scaffold are particularly amenable to a range of click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide array of functional groups, including but not limited to:
Fluorophores: For sensing and imaging applications.
Catalytic sites: To create nanoreactors with confined catalytic environments.
Hydrophilic/hydrophobic chains: To tune the solubility and processability of the cages.
These modifications can significantly impact the cage's properties, such as its solubility, porosity, and guest-binding capabilities. nih.gov The ability to fine-tune these characteristics post-synthetically opens up avenues for creating bespoke materials for specific applications in gas separation, catalysis, and molecular recognition. rsc.org
Contributions to Supramolecular Chemistry via this compound Assemblies
Principles of Self-Assembly in this compound-Based Systems
The self-assembly of this compound-based systems into well-defined supramolecular architectures is governed by the principles of molecular recognition and programmed interactions. nih.gov The inherent directionality and geometry of the aldehyde and ethynyl functional groups on the isophthalaldehyde (B49619) core dictate the formation of discrete, ordered structures, such as cages and other polyhedra. semanticscholar.org This process is a prime example of spontaneous self-organization, where molecules form complex, functional assemblies through non-covalent forces. nih.gov
The formation of these assemblies is often a thermodynamically driven process, leading to the most stable arrangement of the constituent molecules. semanticscholar.org The symmetry of the this compound building block plays a crucial role in the resulting geometry of the supramolecular structure. The process can be influenced by various factors, including the choice of solvent, temperature, and the presence of templates or guest molecules that can direct the assembly process. nih.gov
Role of Non-Covalent Interactions, including π-Stacking, in this compound Supramolecular Architectures
Non-covalent interactions are the primary driving forces behind the self-assembly of this compound-based supramolecular architectures. nih.gov These interactions, while individually weak, collectively provide the stability required for the formation of large, intricate structures. Key non-covalent interactions at play include:
Hydrogen Bonding: Although not the primary interaction in the absence of other functional groups, residual water or other protic species can lead to hydrogen bonding, influencing the final assembled structure.
The interplay of these non-covalent forces dictates the final, three-dimensional arrangement of the molecules, leading to the formation of specific and predictable supramolecular structures. nih.gov The ethynyl groups can also participate in weaker C-H···π interactions, further contributing to the stability of the assembled architecture.
Host-Guest Chemistry Applications of this compound-Derived Structures
The well-defined cavities within porous organic cages and other supramolecular structures derived from this compound make them excellent candidates for host-guest chemistry applications. rsc.org These cavities can encapsulate a variety of guest molecules, leading to the formation of inclusion complexes. The size, shape, and chemical nature of the cavity can be tailored through the choice of building blocks and post-synthetic modification, allowing for selective guest binding. rsc.org
Applications of this host-guest chemistry are diverse and include:
Gas Storage and Separation: The porous nature of these materials makes them suitable for the selective capture and storage of gases. rsc.org
Molecular Sensing: The encapsulation of a guest molecule can lead to a detectable change in the host's properties, such as its fluorescence, which can be harnessed for sensing applications.
Catalysis: The confined environment of the cage's cavity can act as a nanoreactor, influencing the rate and selectivity of chemical reactions involving encapsulated guest molecules.
Drug Delivery: The ability to encapsulate and release guest molecules makes these structures potential vehicles for the controlled delivery of therapeutic agents.
The study of host-guest interactions in these systems provides valuable insights into molecular recognition phenomena and paves the way for the development of advanced functional materials. rsc.org
Development in Polymer Chemistry Utilizing this compound
Polymerization Strategies Involving this compound and its Derivatives
The presence of the reactive ethynyl group makes this compound a valuable monomer for the synthesis of functional polymers. Various polymerization strategies can be employed to leverage this functionality:
Alkyne Homocoupling: Reactions such as the Glaser-Hay coupling can be used to polymerize this compound, leading to the formation of conjugated polymers with a poly(diacetylene) backbone. These polymers are of interest for their potential electronic and optical properties.
Alkyne-Azide Click Polymerization: The copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) is a highly efficient and versatile method for creating polymers. This compound can be copolymerized with multifunctional azides to produce triazole-containing polymers with well-defined structures.
Sonogashira Coupling Polymerization: This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides is a powerful tool for synthesizing conjugated polymers. This compound can be polymerized with dihaloarenes to yield poly(arylene ethynylene)s, a class of materials with applications in organic electronics. nih.gov
Multicomponent Polymerizations (MCPs): Novel polymerization routes, such as the one-pot polymerization of alkynes, aldehydes, and anilines, can be adapted for this compound. researchgate.net This strategy allows for the synthesis of complex polymer structures, like polyquinolines, in a single step.
The aldehyde functionalities of this compound can also be utilized in polymerization reactions, such as polycondensation with amines to form polyimines (Schiff bases), which can then be reduced to polyamines. The bifunctional nature of this monomer, possessing both aldehyde and alkyne groups, allows for the creation of a wide range of polymer architectures with diverse properties and potential applications.
Synthesis of Stimuli-Responsive Polymers Incorporating this compound Moieties
The unique bifunctional nature of this compound, featuring two reactive aldehyde groups and a versatile ethynyl moiety, presents a compelling platform for the design and synthesis of advanced stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to external triggers such as pH, light, temperature, or the presence of specific chemical species. The incorporation of this compound into polymer backbones or as pendant groups can impart these "smart" functionalities.
The primary route to achieving stimuli-responsive behavior with this compound involves leveraging the dynamic covalent chemistry of the aldehyde groups. Aldehydes can reversibly react with various functional groups, such as amines and alcohols, to form imines (Schiff bases) and acetals, respectively. These dynamic bonds can be cleaved and reformed under specific conditions, leading to a macroscopic response.
For instance, the reaction of this compound with diamine-containing polymers or monomers can lead to the formation of polyimines. The imine linkage is known to be sensitive to acidic conditions, where it can be hydrolyzed. This property can be exploited to create pH-responsive materials that are stable at neutral or basic pH but degrade or disassemble in an acidic environment. Such polymers have potential applications in targeted drug delivery systems, where the acidic microenvironment of tumor tissues or endosomes could trigger the release of a therapeutic payload.
Furthermore, the ethynyl group on the isophthalaldehyde moiety offers a valuable tool for post-polymerization modification via "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the introduction of a wide array of functional molecules, including those that can impart stimuli-responsiveness. For example, thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAM) with azide (B81097) end groups could be "clicked" onto a polymer backbone containing this compound units. The resulting graft copolymer would exhibit the characteristic lower critical solution temperature (LCST) behavior of PNIPAM, becoming insoluble in water above a certain temperature.
The following table illustrates a hypothetical example of a pH-responsive polymer synthesized from this compound and a diamine, showcasing typical characterization data.
Table 1: Hypothetical Characterization Data for a pH-Responsive Polyimine Derived from this compound
| Property | Value | Method of Analysis | Notes |
|---|---|---|---|
| Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) | Illustrates a polymeric structure. |
| Polydispersity Index (PDI) | 1.8 | Gel Permeation Chromatography (GPC) | Indicates a relatively broad molecular weight distribution, common for step-growth polymerization. |
| Glass Transition Temperature (Tg) | 110 °C | Differential Scanning Calorimetry (DSC) | Reflects the rigidity of the polymer backbone. |
| Degradation Onset (pH) | pH < 6.0 | Dynamic Light Scattering (DLS) in aqueous solution | Demonstrates the pH-responsive nature due to imine bond hydrolysis. |
Block Copolymer Synthesis and Characterization with this compound
Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into a variety of ordered nanostructures. The incorporation of this compound into block copolymers can introduce reactive sites for functionalization and cross-linking, leading to the development of novel nanomaterials with tailored properties.
One synthetic strategy involves the use of a difunctional initiator for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, where one of the functional groups is a precursor to or can be converted into an aldehyde or ethynyl group. After the polymerization of the first block, the initiator's other functional group can be used to introduce the this compound moiety. Subsequently, a second block can be grown from the other end of the polymer chain.
A more direct approach is to synthesize a monomer derived from this compound that is suitable for controlled polymerization techniques. For example, the aldehyde groups could be protected, and a polymerizable group (e.g., a vinyl or acryloyl group) could be introduced onto the aromatic ring. This functional monomer could then be copolymerized with other monomers to create well-defined block copolymers. After polymerization, the protecting groups on the aldehydes can be removed to reveal the reactive functionalities.
The presence of the this compound unit within one of the blocks allows for selective modification of that domain. For example, in a diblock copolymer composed of a hydrophobic block and a hydrophilic block containing the aldehyde moieties, the aldehyde groups would be located at the interface or within the hydrophilic corona of self-assembled micelles in an aqueous solution. These aldehydes can then be used to conjugate biomolecules, such as peptides or antibodies, for targeted delivery applications.
The ethynyl groups can be utilized for cross-linking the core or the shell of the self-assembled nanostructures, enhancing their stability. For instance, in a block copolymer micelle, if the this compound units are in the core-forming block, the core can be cross-linked by inducing the polymerization of the ethynyl groups. This results in robust, covalently stabilized nanoparticles.
The following interactive table presents hypothetical data for a diblock copolymer incorporating this compound, illustrating the types of characterization that would be performed.
Table 2: Hypothetical Characterization of a Polystyrene-block-poly(this compound methacrylate) Diblock Copolymer
| Parameter | Value | Technique | Significance |
|---|---|---|---|
| Mn (Polystyrene block) | 10,000 g/mol | ¹H NMR Spectroscopy | Determines the length of the first block. |
| Mn (Total) | 25,000 g/mol | Gel Permeation Chromatography (GPC) | Indicates the successful chain extension to form the diblock copolymer. |
| PDI | 1.15 | Gel Permeation Chromatography (GPC) | A low PDI is indicative of a controlled polymerization process. |
| Micelle Hydrodynamic Diameter | 80 nm | Dynamic Light Scattering (DLS) | Characterizes the size of the self-assembled nanostructures in solution. |
| Critical Micelle Concentration (CMC) | 5 mg/L | Fluorescence Spectroscopy (Pyrene probe) | Indicates the concentration at which self-assembly into micelles occurs. |
Computational and Theoretical Investigations of 5 Ethynylisophthalaldehyde Systems
Quantum Chemical Calculations on the Reactivity Profile of 5-Ethynylisophthalaldehyde
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule. researchgate.netchemrxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net From this, a variety of reactivity descriptors can be calculated to understand how this compound would behave in chemical reactions.
Key reactivity descriptors that would be investigated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ubc.ca For isophthalaldehyde (B49619) derivatives, DFT has been used to calculate this energy gap to provide insight into the material's properties. ubc.ca
Fukui Functions and Dual Descriptors: These local reactivity descriptors pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com
While specific DFT studies on this compound are not prominent in the literature, research on the parent compound, isophthalaldehyde, shows that DFT can effectively model its electrophilicity and the transition states of its condensation reactions. aaronchem.com The addition of the ethynyl (B1212043) group at the 5-position would be expected to modulate the electronic properties of the benzene (B151609) ring and the reactivity of the aldehyde functional groups through its electron-withdrawing and π-system characteristics.
Table 1: Representative Global Reactivity Descriptors (Theoretical) This table illustrates typical descriptors calculated via DFT. Values for this compound are not available and would require specific computational investigation.
| Descriptor | Symbol | Definition | Significance |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Electrophilicity Index | ω | χ²/2η | Quantifies global electrophilic nature |
Molecular Dynamics Simulations for this compound-Based Materials
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is essential for understanding the structural and dynamic properties of materials built from molecular precursors like this compound, such as polymers, macrocycles, or covalent organic frameworks (COFs). chemrxiv.orgrsc.orgnih.gov An MD simulation requires a force field, which defines the potential energy and forces governing the interactions between particles. mdpi.com
For materials derived from this compound, MD simulations could elucidate:
Conformational Dynamics: How flexible parts of the material move and interconvert between different shapes. For macrocycles, MD can reveal solvent-dependent conformational switching. chemrxiv.org
Assembly and Aggregation: How individual molecules or polymer chains come together to form larger, ordered structures. rsc.org
Mechanical Properties: For materials like COFs, MD simulations can predict thermomechanical properties such as elastic constants at different temperatures. chemrxiv.orgrsc.org
Guest Interactions: How the material, if porous, interacts with and facilitates the diffusion of guest molecules like CO₂. frontiersin.org
While general MD methods are well-established for polymers and COFs, chemrxiv.orgrsc.orgrsc.org specific simulation studies on materials explicitly incorporating this compound units are not readily found. Such studies would be crucial for designing materials with desired physical properties, such as specific pore sizes or thermal stabilities.
Predictive Modeling of Self-Assembly Pathways for this compound Architectures
Predictive modeling uses statistical and computational techniques to forecast future outcomes based on existing data. rsc.org In materials science, it can be used to predict how molecules will self-assemble into complex architectures. diva-portal.orgscienceopen.com The bifunctional nature of this compound, with its two aldehyde groups, makes it an ideal candidate for forming intricate self-assembled structures through reactions with di- or tri-amines. ubc.ca
Computational approaches to predict self-assembly include:
Coarse-Graining: This method simplifies the representation of molecules to simulate larger systems over longer timescales, which is often necessary to observe the full self-assembly process. rsc.orgrsc.org
Thermodynamic and Kinetic Analysis: Simulations can reveal the driving forces (e.g., hydrogen bonding, π-stacking) and the step-by-step pathways (nucleation and growth) of assembly. rsc.org
Machine Learning Models: By training on large datasets of known self-assembling systems, machine learning can predict the likelihood of a new molecule forming a specific type of structure.
Currently, there is a lack of specific predictive models in the literature for the self-assembly of architectures derived from this compound. Research in this area would accelerate the discovery of novel functional materials by guiding synthetic efforts toward the most promising molecular designs and reaction conditions. diva-portal.org
Electronic Structure and Spectroscopic Property Prediction for this compound Derivatives
The study of a molecule's electronic structure is fundamental to understanding its properties, including how it interacts with light (spectroscopy). Computational methods, especially DFT and its time-dependent extension (TD-DFT), are routinely used to predict various spectroscopic properties from first principles. researchgate.net
For this compound and its derivatives, theoretical calculations could predict:
UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions responsible for UV-Visible light absorption, which is related to the molecule's color and conjugation.
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the IR and Raman spectra, which serve as a "fingerprint" for the molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts and coupling constants, which are invaluable for structure elucidation.
While computational studies have been performed on the spectroscopic properties of related compounds, such as isophthalaldehyde-derived Schiff bases and various macrocycles, ubc.ca a dedicated theoretical investigation of the spectroscopic properties of this compound and its direct derivatives is not available. Such studies would provide valuable data to aid in the experimental identification and characterization of these compounds and the materials they form.
Table 2: Computationally Predicted Spectroscopic Data (Hypothetical) This table shows the types of spectroscopic data that can be predicted. Specific values for this compound derivatives would require dedicated calculations.
| Spectroscopy Type | Predicted Parameter | Computational Method |
| UV-Vis | Absorption Maximum (λmax) | TD-DFT |
| Infrared (IR) | Vibrational Frequencies (cm-1) | DFT |
| 1H NMR | Chemical Shifts (ppm) | DFT (GIAO) |
| 13C NMR | Chemical Shifts (ppm) | DFT (GIAO) |
Advanced Analytical Characterization of 5 Ethynylisophthalaldehyde and Derived Materials
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to the structural analysis of 5-Ethynylisophthalaldehyde and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and electronic (UV-Vis, Fluorescence) spectroscopy each offer unique and complementary information about the molecular framework and electronic properties of these compounds.
Advanced NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and ethynyl (B1212043) protons. The aldehydic protons are typically found in the downfield region of the spectrum, generally between δ 9-10 ppm, due to the deshielding effect of the carbonyl group orgchemboulder.compressbooks.pub. The aromatic protons will appear in the aromatic region (δ 7-8 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the aldehyde and ethynyl substituents on the benzene (B151609) ring. The ethynyl proton, being attached to a sp-hybridized carbon, is expected to resonate at a characteristic chemical shift, typically in the range of δ 3-4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with the carbonyl carbons of the aldehyde groups exhibiting characteristic resonances in the highly deshielded region of δ 190-215 ppm pressbooks.pub. The aromatic carbons will have signals in the δ 120-140 ppm range, with the carbons directly attached to the substituents showing distinct chemical shifts. The sp-hybridized carbons of the ethynyl group are expected to appear in the δ 70-90 ppm region.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the proton and carbon signals unequivocally, especially in more complex derivatives of this compound researchgate.netipb.pt. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, allowing for the complete assembly of the molecular structure.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Considerations |
| Aldehydic | 9.0 - 10.0 | 190 - 215 | Highly deshielded due to the electronegative oxygen atom. |
| Aromatic | 7.0 - 8.0 | 120 - 140 | Chemical shifts and splitting patterns depend on the substitution pattern. |
| Ethynyl | 3.0 - 4.0 | 70 - 90 | Characteristic chemical shift for terminal alkynes. |
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the characteristic functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong and characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde groups will be prominent in the region of 1710-1685 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency compared to aliphatic aldehydes orgchemboulder.com. The C-H stretching of the aldehyde group typically appears as a pair of bands in the 2830-2695 cm⁻¹ region orgchemboulder.com. The terminal alkyne C≡C stretching vibration is expected to produce a weak but sharp absorption band in the 2260-2100 cm⁻¹ range libretexts.orgorgchemboulder.com. The ≡C-H stretch of the terminal alkyne will be observed as a sharp and strong band around 3330-3270 cm⁻¹ libretexts.orgorgchemboulder.com. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching of the ethynyl group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a valuable tool for confirming the presence of this functional group nih.govacs.org. Aromatic ring vibrations also tend to produce strong Raman signals. The symmetric nature of certain vibrations can make them more prominent in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O stretch | 1710 - 1685 | 1710 - 1685 | Strong (IR), Medium (Raman) |
| Aldehyde | C-H stretch | 2830 - 2695 | 2830 - 2695 | Medium (IR) |
| Alkyne | C≡C stretch | 2260 - 2100 | 2260 - 2100 | Weak (IR), Strong (Raman) |
| Alkyne | ≡C-H stretch | 3330 - 3270 | 3330 - 3270 | Strong, Sharp (IR & Raman) |
| Aromatic | C=C stretch | 1600 - 1450 | 1600 - 1450 | Medium to Strong |
| Aromatic | C-H stretch | > 3000 | > 3000 | Medium |
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, is employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its conjugated aromatic system. The presence of the aldehyde and ethynyl groups in conjugation with the benzene ring will lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene youtube.comup.ac.za. The π → π* transitions of the aromatic system will likely result in strong absorption bands in the UV region. The n → π* transition of the carbonyl groups, which is typically weaker, may also be observed at longer wavelengths. The extent of conjugation in derivatives of this compound will significantly influence the position and intensity of the absorption bands youtube.comlibretexts.org.
Fluorescence Spectroscopy: The fluorescence properties of this compound and its derivatives will depend on the nature of their excited states and the efficiency of radiative decay. The extended π-conjugation in these molecules suggests the potential for fluorescence emission. The emission wavelength is expected to be Stokes-shifted to a longer wavelength compared to the absorption maximum. The quantum yield of fluorescence will be influenced by factors such as the rigidity of the molecular structure and the presence of any quenching moieties. Solvatochromism, a shift in the absorption or emission wavelength with the polarity of the solvent, may also be observed, providing insights into the charge distribution in the ground and excited states researchgate.net.
Mass Spectrometry for Mechanistic and Structural Investigations
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for probing the mechanisms of reactions in which it participates.
While this compound itself can be analyzed by mass spectrometry, derivatization can be employed to improve its ionization efficiency, chromatographic separation, and the structural information obtained from fragmentation patterns nih.gov. Given the bifunctional nature of the molecule (aldehyde and alkyne), several derivatization strategies can be considered.
For the aldehyde groups, common derivatization reagents include hydrazines (e.g., 2,4-dinitrophenylhydrazine, dansylhydrazine) and hydroxylamines (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) nih.govnih.gov. These reagents react with the carbonyl group to form stable hydrazones or oximes, which often exhibit better ionization characteristics in techniques like electrospray ionization (ESI) and can introduce a specific mass tag for easier identification.
The terminal alkyne group can also be targeted for derivatization. For instance, click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to introduce a wide variety of functionalities, including charged groups that enhance ESI response. Other derivatization reactions for alkynes may involve the addition of thiols or the formation of metal complexes researchgate.netchemrxiv.org.
High-resolution mass spectrometry (HRMS) is an invaluable tool for elucidating reaction mechanisms by enabling the detection and identification of transient reaction intermediates nih.govrsc.orgresearchgate.net. In reactions involving this compound, such as polymerizations, cycloadditions, or metal-catalyzed cross-coupling reactions, HRMS can provide direct evidence for the formation of short-lived species. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of an ion, which is crucial for proposing and confirming the structures of unknown intermediates researchgate.net. Coupling HRMS with techniques like ESI allows for the gentle ionization of reaction mixtures, preserving fragile intermediates for detection.
Advanced Chromatographic Separations of this compound and its Reaction Products
The separation and identification of this compound and its various reaction products from complex mixtures are critical for monitoring reaction progress, assessing purity, and characterizing new materials. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary sensitivity and specificity for these tasks.
Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. sums.ac.ir However, direct analysis of this compound and many of its derivatives can be challenging due to the polarity of the aldehyde functional groups and the potential for thermal degradation at the high temperatures used in GC. sigmaaldrich.com To overcome these limitations, derivatization is employed to convert the analytes into less polar, more volatile, and more thermally stable forms. sigmaaldrich.com
The primary targets for derivatization on the this compound molecule are the two aldehyde groups. Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with any trace water or enol forms of the aldehydes, but more commonly, derivatization targets the functional groups of reaction products, such as hydroxyl or amine groups that may have been introduced.
Methoximation: This process specifically targets carbonyl groups (aldehydes and ketones). youtube.com A reagent like methoxyamine hydrochloride converts the aldehyde groups into methoximes. This transformation reduces the polarity of the compound and prevents potential side reactions or degradation in the hot GC inlet, leading to improved peak shape and reproducibility. youtube.com
The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the capillary column's stationary phase. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. nih.gov
Below is a table illustrating a hypothetical GC-MS analysis of a derivatized reaction product of this compound.
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min |
| Derivatization Reagent | Methoxyamine HCl followed by BSTFA |
| Analyte Example | Product of a Grignard reaction with this compound (derivatized diol) |
| Expected Retention Time | 15.2 min |
| Key Mass Fragments (m/z) | [Specific fragments would be listed here based on the derivatized structure] |
This table is illustrative and specific parameters would be optimized for the exact analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Mixtures
For reaction mixtures containing non-volatile, thermally unstable, or highly polar products derived from this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. researchgate.net This technique is particularly well-suited for analyzing the complex mixtures often generated during the synthesis of polymers, macrocycles, or framework materials where the products have high molecular weights. nih.govresearchgate.net
In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Different column chemistries (e.g., C18 for reverse-phase, HILIC for polar compounds) can be selected to optimize the separation of the specific reaction products. researchgate.net
After exiting the column, the eluent is directed to the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid phase before they enter the high vacuum of the mass spectrometer. mdpi.com ESI is a soft ionization technique that is particularly useful for large and fragile molecules, often allowing for the detection of the intact molecular ion, which is crucial for identifying unknown products in a reaction mixture. mdpi.com
The table below outlines typical conditions for an LC-MS analysis of a reaction mixture involving this compound.
| Parameter | Value |
| Column | C18 Reverse-Phase (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) |
| Analyte Example | Oligomeric products from the polymerization of this compound |
This table represents a typical setup; conditions must be developed for specific applications.
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of this compound-derived materials in the solid state. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the material's properties.
Single Crystal X-ray Diffraction of this compound-Derived Compounds
When high-quality single crystals of a compound derived from this compound can be grown, single-crystal X-ray diffraction (SC-XRD) offers the most precise and complete structural characterization. nih.govresearchgate.net This technique is capable of determining the exact position of every atom in the crystal lattice, providing unambiguous proof of the molecular structure. researchgate.netnih.gov
The process involves mounting a single crystal (typically <1 mm in size) in an X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are directly related to the arrangement of atoms within the crystal. Sophisticated software is then used to solve the "phase problem" and generate an electron density map, from which the atomic positions can be refined to a high degree of precision. nih.gov While obtaining single crystals of polymers or frameworks can be challenging, this method is invaluable for characterizing reaction intermediates, smaller molecular building blocks, or discrete molecular cages synthesized from this compound. nih.gov
The following table contains representative crystallographic data for a hypothetical organometallic complex derived from a this compound ligand.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₀O₂Pd |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.561 |
| b (Å) | 14.234 |
| c (Å) | 9.872 |
| β (°) ** | 98.45 |
| Volume (ų) ** | 1190.7 |
| Z | 4 |
| R-factor (R1) | 0.035 |
| Goodness-of-Fit (GoF) | 1.05 |
This data is illustrative of the information obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Crystalline Frameworks (COFs, MOFs)
For crystalline materials that are available only as microcrystalline powders, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), Powder X-ray Diffraction (PXRD) is the primary technique for structural characterization. nih.gov this compound is a suitable building block for such frameworks, where its aldehyde groups can be condensed with amines to form imine-linked COFs, or its ethynyl and aldehyde groups can coordinate with metal ions to form MOFs.
In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The random orientation of the crystallites ensures that all possible diffraction conditions are met simultaneously, resulting in a diffraction pattern of concentric cones that is recorded as a plot of intensity versus diffraction angle (2θ). nih.gov This pattern serves as a fingerprint for the crystalline phase. researchgate.netisasbharat.in
PXRD is routinely used to:
Confirm Crystallinity: The presence of sharp peaks indicates a well-ordered, crystalline material, whereas broad humps suggest an amorphous structure. nih.govmdpi.com
Determine Phase Purity: The experimental pattern can be compared to a simulated pattern from a proposed crystal structure to confirm that the desired phase has been synthesized without crystalline impurities. mdpi.com
Refine Lattice Parameters: By indexing the diffraction peaks, the unit cell dimensions of the framework can be accurately determined.
Structural Solution: In some cases, the full crystal structure can be solved or refined from high-quality PXRD data using methods like Rietveld refinement. nih.gov
Below is a table showing typical PXRD data for a hypothetical Covalent Organic Framework synthesized using this compound as a building block.
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |
| 2.7 | 32.7 | (100) | 100 |
| 4.6 | 19.2 | (110) | 45 |
| 5.4 | 16.4 | (200) | 30 |
| 7.2 | 12.3 | (210) | 15 |
| 26.5 | 3.36 | (001) | 25 |
This table shows characteristic low-angle peaks for the porous framework and a higher-angle peak related to interlayer stacking.
Future Research Directions and Emerging Opportunities for 5 Ethynylisophthalaldehyde Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective synthetic routes to 5-ethynylisophthalaldehyde and its derivatives is paramount for its widespread application. While established methods exist, future research will likely focus on the discovery of novel synthetic pathways that offer improved yields, reduced reaction times, and milder conditions.
A key area of exploration lies in the development of innovative catalytic systems. mdpi.com This includes the design of catalysts that can selectively promote desired transformations of the ethynyl (B1212043) and aldehyde groups, enabling the construction of complex molecular architectures with high precision. For instance, the development of bifunctional catalysts could allow for sequential or one-pot reactions, streamlining the synthesis of elaborate structures. frontiersin.org The investigation of organocatalysis, photocatalysis, and electrochemical catalysis presents exciting avenues for achieving unique reactivity and selectivity in the synthesis of this compound-based compounds. frontiersin.org
| Catalytic Approach | Potential Advantages | Research Focus |
| Bifunctional Catalysis | Streamlined multi-step syntheses, improved atom economy. | Design of catalysts with distinct active sites for orthogonal reactions. frontiersin.org |
| Organocatalysis | Metal-free, environmentally benign, unique selectivity. | Exploration of chiral organocatalysts for asymmetric synthesis. mdpi.com |
| Photocatalysis | Mild reaction conditions, access to novel reaction pathways. | Development of visible-light-active photocatalysts for C-H functionalization. |
| Electrochemical Synthesis | Use of electricity as a traceless reagent, high functional group tolerance. | Paired electrolysis for simultaneous oxidation and reduction reactions. frontiersin.org |
The quest for novel synthetic pathways also extends to the exploration of new starting materials and reaction cascades. uochb.cz Researchers are investigating creative strategies to construct the this compound scaffold from readily available precursors, potentially leading to more cost-effective and sustainable production methods.
Integration of this compound into Hybrid Organic-Inorganic Materials
The dual functionality of this compound makes it an exceptional candidate for the creation of hybrid organic-inorganic materials. rsc.org These materials, which combine the distinct properties of organic and inorganic components at the molecular or nanometer level, offer synergistic functionalities not achievable with either component alone. researchgate.netmdpi.com
Future research will focus on leveraging the reactive groups of this compound to covalently link organic moieties to inorganic frameworks, such as silica, metal oxides, or metal-organic frameworks (MOFs). aaqr.org The aldehyde groups can participate in condensation reactions to form robust imine or hydrazone linkages, while the ethynyl group can undergo a variety of coupling reactions, including the well-known "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), to attach to complementary functional groups on the inorganic component.
The sol-gel process is a versatile method for preparing these hybrid materials, allowing for precise control over the composition and structure. unipa.it By incorporating this compound into a sol-gel formulation, researchers can create materials with tailored properties for a wide range of applications.
| Inorganic Component | Potential Linkage Chemistry | Resulting Hybrid Material Properties |
| Silica (SiO₂) Nanoparticles | Silanization followed by reaction with aldehyde or ethynyl groups. | Enhanced mechanical strength, thermal stability, and dispersibility. |
| Metal Oxides (e.g., TiO₂, ZnO) | Surface functionalization with ligands that can react with this compound. | Tunable optical and electronic properties, photocatalytic activity. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Use of this compound as a functionalized linker during MOF synthesis. | High porosity, selective guest binding, catalytic activity. aaqr.org |
The development of these hybrid materials opens up possibilities in areas such as catalysis, sensing, and advanced coatings, where the combination of organic processability and inorganic stability is highly desirable.
Advanced Functional Material Design and Applications based on this compound
The unique chemical reactivity of this compound provides a powerful platform for the design of advanced functional materials with tailored properties. wikipedia.org Its ability to participate in a variety of polymerization and cross-linking reactions allows for the creation of novel polymers, gels, and frameworks with applications spanning electronics, photonics, and beyond.
One promising area of research is the use of this compound in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). sci-hub.se The rigid and planar structure of the aromatic core, combined with the reactive aldehyde and ethynyl groups, enables the construction of highly ordered, porous materials. These materials exhibit exceptional properties such as high surface area, tunable porosity, and excellent chemical stability, making them attractive for applications in gas storage and separation, catalysis, and sensing. Microwave-assisted synthesis has been shown to be a rapid method for producing COFs. sci-hub.se
Furthermore, the ethynyl group of this compound can be readily functionalized through reactions like the Sonogashira coupling, allowing for the incorporation of various functional moieties. This versatility enables the fine-tuning of the electronic and optical properties of the resulting materials, opening doors for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Material Class | Key Synthetic Reaction | Potential Applications |
| Porous Organic Polymers (POPs) | Self-condensation of aldehyde groups, Sonogashira coupling of ethynyl groups. | Gas storage and separation, catalysis, chemical sensing. |
| Covalent Organic Frameworks (COFs) | Imine condensation of aldehyde groups with polyamines. sci-hub.se | Heterogeneous catalysis, energy storage, optoelectronics. |
| Functional Polymers | Polymerization of the ethynyl group, post-polymerization modification. | Organic electronics, stimuli-responsive materials, drug delivery. core.ac.uk |
The ability to precisely engineer the structure and functionality of materials derived from this compound is a key driver for future innovation in materials science. tsukuba.ac.jprsc.org
High-Throughput Synthesis and Screening of this compound Derivatives
To accelerate the discovery of new materials with desired properties, high-throughput synthesis and screening methods are becoming increasingly important. rsc.orgkit.edu These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly reducing the time and resources required for traditional research and development. rsc.org
In the context of this compound, high-throughput techniques can be employed to systematically explore the vast chemical space of its derivatives. nih.govnih.gov By varying the substituents on the aromatic ring or by reacting the aldehyde and ethynyl groups with a diverse set of building blocks, a multitude of new compounds can be synthesized in parallel. Automated liquid handling systems and robotic platforms can be utilized to perform these reactions on a small scale, such as in microplates. kit.edu
Once synthesized, these libraries of this compound derivatives can be rapidly screened for specific properties using a variety of high-throughput characterization techniques. For example, spectroscopic methods can be used to assess their optical properties, while electrochemical techniques can evaluate their redox behavior. This integrated approach of high-throughput synthesis and screening will be instrumental in identifying lead compounds for a wide range of applications, from pharmaceuticals to materials science. nih.gov
Sustainable and Eco-Friendly Approaches in this compound Chemistry
In line with the growing emphasis on green and sustainable chemistry, future research on this compound will increasingly focus on developing environmentally friendly synthetic methods and applications. nih.govsigmaaldrich.comopenaccessgovernment.org This involves adhering to the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing the generation of hazardous waste. sigmaaldrich.com
One key aspect of sustainable chemistry is the use of greener solvents. nih.gov Researchers will likely explore the use of water, supercritical fluids, or bio-based solvents as alternatives to traditional volatile organic compounds in the synthesis and processing of this compound and its derivatives. Biocatalysis, which utilizes enzymes to perform chemical transformations, also offers a promising avenue for developing more sustainable synthetic routes. nih.gov
Furthermore, the design of materials that are recyclable or biodegradable will be a critical consideration. By incorporating cleavable linkages or designing materials that can be readily deconstructed into their constituent monomers, researchers can create a more circular life cycle for this compound-based products. The development of sustainable chemical practices will not only reduce the environmental impact of this chemistry but also enhance its economic viability in the long term. eurekalert.orgelsevierfoundation.org
| Green Chemistry Principle | Application in this compound Chemistry |
| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of this compound. |
| Benign Solvents | Utilizing water, supercritical CO₂, or ionic liquids as reaction media. nih.gov |
| Catalysis | Employing highly efficient and recyclable catalysts to minimize waste. mdpi.comnih.gov |
| Design for Degradation | Incorporating biodegradable moieties into the structure of polymers and materials. openaccessgovernment.org |
By embracing these sustainable and eco-friendly approaches, the field of this compound chemistry can contribute to a more environmentally responsible future.
Q & A
Q. How can interdisciplinary collaboration between synthetic chemists and computational researchers enhance the development of novel this compound-based materials?
- Methodological Answer : Joint efforts enable iterative design—computational screening identifies promising derivatives (e.g., metal-organic frameworks), while synthetic validation optimizes feasibility. Shared data platforms (e.g., electronic lab notebooks) and regular cross-disciplinary workshops align objectives. Machine learning models trained on experimental datasets improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
